N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide

CAS No.: 1090579-35-3

Cat. No.: VC2633575

Molecular Formula: C13H11NO3

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1090579-35-3 |

|---|---|

| Molecular Formula | C13H11NO3 |

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) |

| Standard InChI Key | STHAZNMKCOCWKK-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |

| Canonical SMILES | C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |

Introduction

Chemical Identity and Structure

Molecular Characteristics

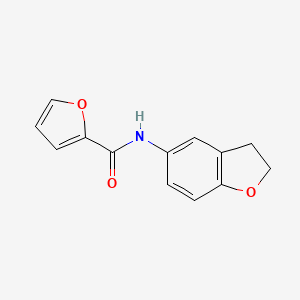

N-2,3-Dihydro-1-benzofuran-5-yl-2-furamide is identified by its IUPAC name N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide. The compound contains a 2,3-dihydrobenzofuran nucleus with a furan-2-carboxamide group attached at the 5-position through an amide linkage. This structural arrangement provides a unique chemical identity that contributes to its potential biological properties.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that define its behavior in biological systems and chemical reactions. These properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| CAS Number | 1090579-35-3 |

| IUPAC Name | N-(2,3-dihydro-1-benzofuran-5-yl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C13H11NO3/c15-13(12-2-1-6-16-12)14-10-3-4-11-9(8-10)5-7-17-11/h1-4,6,8H,5,7H2,(H,14,15) |

| Standard InChIKey | STHAZNMKCOCWKK-UHFFFAOYSA-N |

| SMILES | C1COC2=C1C=C(C=C2)NC(=O)C3=CC=CO3 |

| PubChem Compound ID | 34441874 |

These fundamental properties determine how the compound interacts with biological systems, its solubility profile, and its potential as a pharmaceutical agent.

Structural Components and Significance

The Benzofuran Scaffold

The 2,3-dihydrobenzofuran core of this compound represents a significant pharmacophore found in numerous biologically active molecules. Benzofuran is a fundamental structural unit in various natural products and synthetic materials with medicinal properties. This heterocyclic system consists of a benzene ring fused with a furan ring, creating a rigid, planar structure that can engage in multiple types of molecular interactions .

Structural Features Contributing to Bioactivity

The presence of multiple functional groups within N-2,3-dihydro-1-benzofuran-5-yl-2-furamide creates potential for diverse interactions with biological targets. The amide linkage (-NHCO-) can participate in hydrogen bonding as both donor and acceptor, while the furan ring offers π-electron interactions. The 2,3-dihydrobenzofuran component provides a semi-rigid scaffold that can enhance binding specificity to protein targets. These structural features collectively contribute to the compound's potential biological activities .

Synthesis and Preparation

Purification and Characterization

Standard purification techniques applicable to N-2,3-dihydro-1-benzofuran-5-yl-2-furamide would typically include column chromatography, recrystallization, and potentially preparative HPLC. Characterization methods would involve spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm structural identity and purity.

Structure-Activity Relationships

Key Structural Determinants of Activity

The biological activity of benzofuran derivatives is influenced by specific structural features. In N-2,3-dihydro-1-benzofuran-5-yl-2-furamide, several structural elements potentially contribute to its bioactivity:

-

The position of the amide linkage at the 5-position of the benzofuran ring may affect binding specificity to target proteins.

-

The furan-2-carboxamide group provides potential hydrogen bonding sites that can interact with amino acid residues in target proteins.

-

The partially saturated nature of the 2,3-dihydrobenzofuran core offers conformational flexibility compared to fully aromatic benzofuran, potentially allowing for better fit into binding pockets .

Comparative Analysis with Related Compounds

When compared to other benzofuran derivatives with known biological activities, N-2,3-dihydro-1-benzofuran-5-yl-2-furamide shares structural similarities with compounds that exhibit antimicrobial and anticancer properties. For instance, benzofuran-5-ol derivatives have demonstrated potent antifungal activity against Candida species and other pathogenic fungi with MIC values of 1.6-12.5 μg/mL. The presence of the amide linkage in N-2,3-dihydro-1-benzofuran-5-yl-2-furamide may confer similar or enhanced biological properties .

Analytical Characterization

Spectroscopic Analysis

Comprehensive characterization of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide would typically involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy:

-

¹H NMR would reveal characteristic signals for the dihydrobenzofuran ring, furan ring, and amide proton.

-

¹³C NMR would identify key carbon environments, including the carbonyl carbon (typically around 160-170 ppm) and aromatic/heteroaromatic carbons.

-

-

Infrared Spectroscopy (IR):

-

The IR spectrum would feature characteristic absorption bands for the amide C=O stretching (approximately 1650-1690 cm⁻¹) and N-H stretching (3300-3500 cm⁻¹).

-

Additional bands for the aromatic C=C stretching and C-O-C stretching of the furan and benzofuran rings would be present.

-

-

Mass Spectrometry:

-

Would confirm the molecular weight (expected m/z = 229.23) and provide fragmentation patterns characteristic of the compound's structural features.

-

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable techniques for assessing the purity of N-2,3-dihydro-1-benzofuran-5-yl-2-furamide and monitoring reaction progress during synthesis. These methods could also be employed for quantitative analysis in biological samples when studying the compound's pharmacokinetics.

Research Applications and Future Directions

Current Research Applications

N-2,3-dihydro-1-benzofuran-5-yl-2-furamide primarily serves as a research tool in medicinal chemistry and pharmacological studies. Its applications include:

-

Use as a building block in the synthesis of more complex bioactive molecules

-

Serving as a reference compound in analytical studies

-

Functioning as a scaffold for structure-activity relationship investigations

-

Potential use as a probe for studying biological mechanisms

Future Research Directions

Several promising research avenues for N-2,3-dihydro-1-benzofuran-5-yl-2-furamide merit exploration:

-

Comprehensive antimicrobial screening against a wide range of pathogenic bacteria and fungi

-

Investigation of its potential anticancer activities, particularly against breast cancer cell lines

-

Exploration of structure-activity relationships through systematic modification of the core structure

-

Development of improved synthetic routes for the preparation of the compound and its analogs

-

Detailed mechanistic studies to elucidate its mode of action at the molecular level

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume